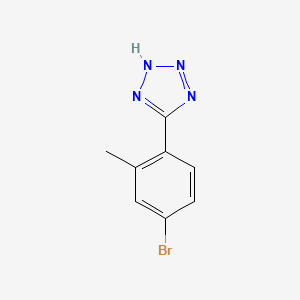
5-(4-Bromo-2-methylphenyl)-1H-tetrazole
Descripción general
Descripción
The compound “5-(4-Bromo-2-methylphenyl)-1H-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The “4-Bromo-2-methylphenyl” part suggests a bromine atom and a methyl group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure would consist of a tetrazole ring attached to a phenyl ring with a bromine atom and a methyl group. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
Tetrazoles are known to participate in various chemical reactions, often serving as bioisosteres for carboxylic acids or amides in drug design . The presence of the bromine atom might make the compound susceptible to reactions involving halogen exchange .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of the bromine atom would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Environmental Relevance
5-(4-Bromo-2-methylphenyl)-1H-tetrazole is a compound of interest in various fields of chemistry and environmental science due to its structural relevance and potential applications. Although specific studies directly addressing this compound were not found, insights can be gained from related research on brominated compounds, tetrazoles, and their applications in scientific research.
Tetrazole as a Pharmacophore : Tetrazole moieties, including structures similar to this compound, are recognized for their wide range of biological activities. These include antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory properties. Tetrazoles serve as bioisosteres for the carboxylic acid group, enhancing lipophilicity, bioavailability, and reducing drug side effects due to their better pharmacokinetic profiles and metabolic stability. This makes tetrazoles, including potentially this compound, important pharmacophores in drug development (Patowary, Deka, & Bharali, 2021).
Environmental Impact of Brominated Compounds : Brominated flame retardants, including those structurally related to this compound, have been extensively studied for their occurrence in the environment and potential toxicological effects. These compounds are ubiquitous due to their use in various consumer products and have been associated with neurodevelopmental and other health risks. Research emphasizes the need for monitoring and understanding the environmental fate and impact of these compounds, highlighting the importance of studying brominated tetrazoles for their environmental relevance (Vuong et al., 2020).
Use in Material Science and Synthesis : The versatility of tetrazoles, possibly including this compound, extends into material science and organic synthesis. Tetrazoles are utilized in the synthesis of polymers, coordination compounds, and as intermediates in the preparation of various functional materials. Their unique chemical properties enable the development of novel materials with desirable electrical, optical, and thermal characteristics, which are valuable in applications ranging from electronics to biotechnology (Issar & Kakkar, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-bromo-2-methylphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-5-4-6(9)2-3-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGSBWSDRVPXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




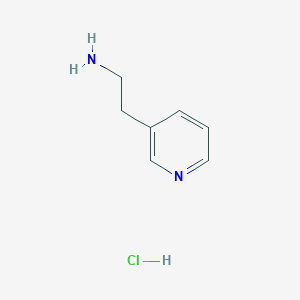
![(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520757.png)


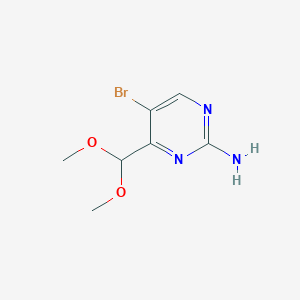
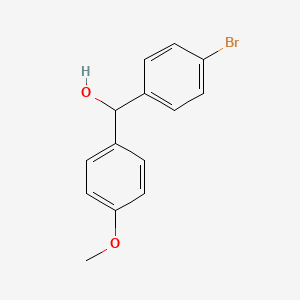
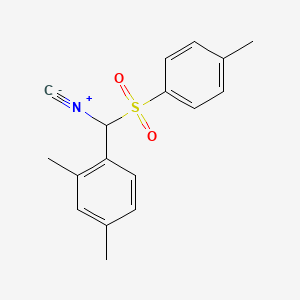
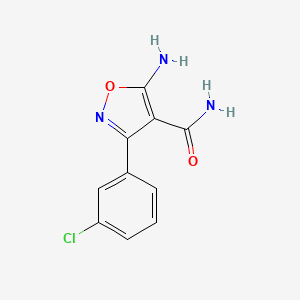

![N-[(4-bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B1520773.png)
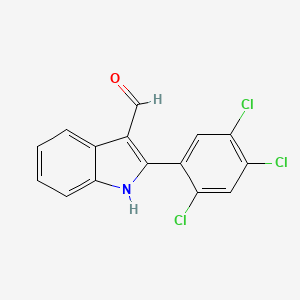
![3-(3-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520775.png)
